Agarase

Description

Properties

CAS No. |

37288-57-6 |

|---|---|

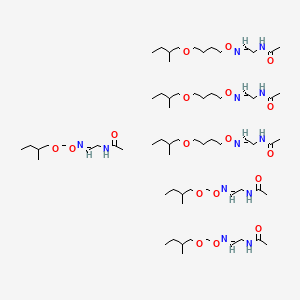

Molecular Formula |

C69H138N12O18 |

Molecular Weight |

1423.9 g/mol |

IUPAC Name |

tris(N-[2-[4-(2-methylbutoxy)butoxyimino]ethyl]acetamide);tris(N-[2-(2-methylbutoxymethoxyimino)ethyl]acetamide) |

InChI |

InChI=1S/3C13H26N2O3.3C10H20N2O3/c3*1-4-12(2)11-17-9-5-6-10-18-15-8-7-14-13(3)16;3*1-4-9(2)7-14-8-15-12-6-5-11-10(3)13/h3*8,12H,4-7,9-11H2,1-3H3,(H,14,16);3*6,9H,4-5,7-8H2,1-3H3,(H,11,13) |

InChI Key |

PQTNFQUUTNQHGS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)COCCCCON=CCNC(=O)C.CCC(C)COCCCCON=CCNC(=O)C.CCC(C)COCCCCON=CCNC(=O)C.CCC(C)COCON=CCNC(=O)C.CCC(C)COCON=CCNC(=O)C.CCC(C)COCON=CCNC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Enzymatic Function of Agarase: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Agarases are a class of glycoside hydrolase enzymes that catalyze the hydrolysis of agar, a complex polysaccharide derived from the cell walls of red algae.[1] The enzymatic degradation of agar into smaller oligosaccharides has garnered significant interest due to the diverse biological activities of these products, including antioxidant, anti-tumor, and immunomodulatory effects.[1][2] This guide provides a comprehensive overview of the enzymatic function of agarases, their classification, biochemical properties, and standard methodologies for their study. It is intended to serve as a technical resource for professionals engaged in enzyme technology, molecular biology, and pharmaceutical research.

Enzymatic Function and Classification

Agar is a heterogeneous polysaccharide composed of two main components: agarose and agaropectin. Agarose, the gelling fraction, is a linear polymer composed of repeating disaccharide units of D-galactose and 3,6-anhydro-L-galactopyranose.[3] These units are linked by alternating α-1,3 and β-1,4 glycosidic bonds.[3]

Agarases are classified into two major groups based on their specific mode of action on the agarose backbone.

-

α-Agarase (E.C. 3.2.1.158): This enzyme specifically cleaves the α-1,3 glycosidic linkages in agarose. The hydrolysis yields a series of agarooligosaccharides (AOS) , which have a D-galactose residue at their non-reducing end.

-

β-Agarase (E.C. 3.2.1.81): This is the more commonly reported type of agarase, which hydrolyzes the β-1,4 glycosidic linkages. This reaction produces neoagarooligosaccharides (NAOS) , characterized by a 3,6-anhydro-L-galactose residue at the non-reducing end.

The classification of β-agarases is further refined based on amino acid sequence similarities into several Glycoside Hydrolase (GH) families, primarily GH16, GH50, and GH86. In contrast, all known α-agarases belong to the GH96 family.

References

Agarase mechanism of action in polysaccharide degradation

An In-depth Technical Guide on the Core Mechanism of Action of Agarase in Polysaccharide Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agar, a gelatinous substance derived from the cell walls of red algae, is a complex polysaccharide mixture primarily composed of agarose and agaropectin.[1][2] Agarose, the main component, is a linear polymer made of repeating disaccharide units of D-galactose and 3,6-anhydro-L-galactose (L-AHG)[1][3][4]. The ability of certain marine bacteria to utilize agar as a carbon source is attributed to a class of enzymes known as agarases. These enzymes catalyze the hydrolysis of agarose, breaking it down into smaller oligosaccharides and eventually monosaccharides. This guide provides a detailed overview of the classification, mechanism of action, and enzymatic pathways of agarase-mediated polysaccharide degradation, along with relevant quantitative data and experimental protocols. The unique biological activities of the resulting agar-derived oligosaccharides make agarases a subject of significant interest in the pharmaceutical, cosmetic, and food industries.

Classification and Mechanism of Action of Agarases

Agarases are glycoside hydrolases that are broadly classified into two main types based on their mode of cleavage: α-agarases and β-agarases. This classification dictates the type of glycosidic bond they hydrolyze and the nature of the resulting oligosaccharide products.

-

α-Agarases (EC 3.2.1.158): These enzymes specifically cleave the α-1,3 glycosidic linkages in the agarose chain. This hydrolysis yields a series of agarooligosaccharides (AOSs) which have 3,6-anhydro-L-galactose at their reducing ends. The primary products are often even-numbered oligosaccharides like agarotetraose (A4) and agarohexaose (A6).

-

β-Agarases (EC 3.2.1.81): These enzymes target and hydrolyze the β-1,4 glycosidic linkages of the agarose polymer. The cleavage action of β-agarases produces neoagarooligosaccharides (NAOSs), which are characterized by having a D-galactose residue at their reducing end. β-agarases can be further categorized as endo-type, which cleave internal bonds randomly, or exo-type, which act on the ends of the polysaccharide chain. Endo-type β-agarases produce a range of NAOSs, while exo-type β-agarases typically yield neoagarobiose (NA2) as the sole final product.

The distinct cleavage patterns of α- and β-agarases are fundamental to the different downstream pathways for complete agarose degradation.

References

- 1. Recombinant β-agarases: insights into molecular, biochemical, and physiochemical characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Implications of agar and agarase in industrial applications of sustainable marine biomass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Agarose degradation for utilization: Enzymes, pathways, metabolic engineering methods and products - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive into Alpha- and Beta-Agarases: Enzymatic Distinction and Methodologies for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of alpha-agarases (EC 3.2.1.158) and beta-agarases (EC 3.2.1.81) for researchers, scientists, and professionals in drug development. We will explore their distinct modes of action, comparative biochemical properties, and detailed experimental protocols relevant to their study and application.

Core Distinction: Mode of Action and Hydrolytic Products

Agar, a complex polysaccharide from the cell walls of red algae, is composed of repeating units of D-galactose and 3,6-anhydro-L-galactose. The key difference between alpha- and beta-agarase lies in the specific glycosidic bond they cleave within the agarose polymer.

Alpha-Agarase specifically hydrolyzes the α-1,3 glycosidic linkages in agarose.[1][2] This enzymatic action yields agarooligosaccharides (AOS) with 3,6-anhydro-L-galactose at the reducing end.[3][4]

Beta-Agarase , in contrast, targets and cleaves the β-1,4 glycosidic linkages.[1] This results in the production of neoagarooligosaccharides (NAOS) with D-galactose at the reducing end.

This fundamental difference in cleavage specificity leads to structurally distinct oligosaccharide products, which may have different biological activities and applications.

Glycoside Hydrolase Family Classification

Based on amino acid sequence similarities, agarases are classified into different glycoside hydrolase (GH) families in the Carbohydrate-Active enZYmes (CAZy) database.

-

Alpha-Agarases are typically found in the GH96 family.

-

Beta-Agarases are more diverse and are found in several families, including GH16, GH50, and GH86 .

Comparative Quantitative Data

The following tables summarize key quantitative data for several characterized alpha- and beta-agarases from different sources, providing a basis for comparison of their biochemical properties.

Table 1: Comparison of Alpha-Agarase Properties

| Enzyme Source | Glycoside Hydrolase Family | Molecular Weight (kDa) | Optimal pH | Optimal Temperature (°C) | Km (mg/mL) | Vmax (U/mg) | kcat (s⁻¹) | Reference |

| Catenovulum sediminis WS1-A (AgaWS5) | GH96 | ~160 | 8.0 | 35 | 10.6 | 714.3 | - | |

| Thalassomonas sp. LD5 (AgaE) | GH96 | ~160 | 8.0 | 40 | - | - | - | |

| Uncultured bacterium (AgaB) | GH96 | ~90 | 8.0 | 40 | - | - | - |

Table 2: Comparison of Beta-Agarase Properties

| Enzyme Source | Glycoside Hydrolase Family | Molecular Weight (kDa) | Optimal pH | Optimal Temperature (°C) | Km (mg/mL) | Vmax (U/mg) | kcat (s⁻¹) | Reference |

| Cellulophaga algicola (CaAga1) | GH16 | ~55 | 7.0 | 40 | 1.19 | 36.21 | 24.03 | |

| Microbulbifer sp. BN3 (rAga-ms-R) | GH16 | ~50 | 7.0 | 50 | 1.961 | 0.737 (µmol/mg·min) | - | |

| Persicobacter sp. CCB-QB2 (PdAgaC) | GH16 | - | - | - | - | 2900 | - | |

| Vibrio natriegens WPAGA4 (rAga3420) | GH50 | ~88 | 7.0 | 40 | 2.8 | 78.1 | 376.9 | |

| Cellvibrio sp. KY-GH-1 (GH50A) | GH50 | ~90 | 7.5 | 35 | 26.5 | 16.9 | 25.2 | |

| Gayadomonas joobiniege G7 (AgaJ5) | GH86 | ~90 | 4.5 | 30 | 8.9 | 188.6 | - | |

| Pseudoalteromonas sp. Q30F (Aga862) | GH16 | 50.1 | 6.5 | 45 | 14.15 | 256.41 | - |

Detailed Experimental Protocols

Agarase Activity Assay using the Dinitrosalicylic Acid (DNS) Method

This method quantifies the reducing sugars released by agarase activity.

Principle: 3,5-dinitrosalicylic acid (DNS) is reduced to 3-amino-5-nitrosalicylic acid by reducing sugars in an alkaline solution, resulting in a color change from yellow to reddish-brown. The absorbance of the final solution is proportional to the concentration of reducing sugars.

Reagents:

-

DNS Reagent:

-

Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH.

-

Separately, dissolve 30 g of sodium potassium tartrate (Rochelle salt) in 50 mL of distilled water.

-

Mix the two solutions and bring the final volume to 100 mL with distilled water. Store in a dark bottle.

-

-

Substrate: 0.5% (w/v) agarose in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

Standard: D-galactose solution (for beta-agarase) or an appropriate standard for alpha-agarase, at a known concentration range (e.g., 0.1-1.0 mg/mL).

Procedure:

-

Prepare a reaction mixture containing 0.5 mL of the enzyme solution and 0.5 mL of the pre-warmed agarose substrate.

-

Incubate the mixture at the optimal temperature of the enzyme for a specific time (e.g., 10-30 minutes).

-

Stop the reaction by adding 1 mL of DNS reagent.

-

Boil the mixture for 5-10 minutes in a water bath.

-

Cool the tubes to room temperature and add 5 mL of distilled water.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

Prepare a standard curve using the D-galactose solution to determine the concentration of reducing sugars in the sample.

One unit of agarase activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the specified assay conditions.

Purification of Recombinant His-tagged Agarase from E. coli

This protocol describes a general workflow for the expression and purification of a His-tagged agarase.

Detailed Steps:

-

Expression:

-

Transform E. coli BL21(DE3) cells with a plasmid containing the agarase gene fused to a His-tag.

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

-

Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.

-

Centrifuge the lysate to pellet the cell debris.

-

-

Purification:

-

Load the supernatant onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity chromatography column.

-

Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged agarase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Verification and Buffer Exchange:

-

Analyze the purified protein fractions by SDS-PAGE to confirm the purity and molecular weight.

-

Perform dialysis to remove imidazole and exchange the buffer to a suitable storage buffer for subsequent characterization.

-

Applications in Research and Drug Development

Both alpha- and beta-agarases are valuable tools in various research and development applications:

-

Production of Bioactive Oligosaccharides: The enzymatic hydrolysis of agar produces agarooligosaccharides and neoagarooligosaccharides, which have been shown to possess various biological activities, including antioxidant, anti-inflammatory, and prebiotic properties. These oligosaccharides are of great interest for the development of functional foods and pharmaceuticals.

-

Protoplast Isolation: Agarases are used to degrade the cell walls of red algae for the isolation of protoplasts, which are essential for genetic engineering and cell fusion studies.

-

DNA and RNA Recovery from Agarose Gels: Beta-agarase is widely used in molecular biology to digest low-melting-point agarose gels, allowing for the gentle recovery of DNA and RNA fragments for subsequent applications like cloning, sequencing, and labeling.

This guide provides a foundational understanding of the key differences and methodologies associated with alpha- and beta-agarases. For more specific applications and detailed kinetic analyses, researchers are encouraged to consult the cited literature.

References

A Technical Guide to Natural Sources of Agarase-Producing Microorganisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse natural habitats of agarase-producing microorganisms. Agarases, enzymes that hydrolyze agar, are gaining significant attention in various biotechnological and pharmaceutical applications, including the production of bioactive oligosaccharides, protoplast isolation, and drug delivery systems. Understanding the natural sources of these enzymes is paramount for the discovery of novel and efficient biocatalysts. This document provides a comprehensive overview of the primary environments harboring these microorganisms, detailed experimental protocols for their isolation and characterization, and quantitative data to facilitate comparative analysis.

Principal Natural Sources of Agarase-Producing Microorganisms

Agar-degrading microorganisms are widespread in nature, with a pronounced prevalence in environments where agar-containing seaweeds are abundant. The primary sources can be broadly categorized into marine environments, terrestrial soil, and the gut microbiota of certain organisms.

Marine Environments

The marine ecosystem is the most prolific source of agarolytic microorganisms due to the abundance of red algae, the natural source of agar.[1][2] These microorganisms can be found in various marine niches:

-

Seawater: Free-living bacteria in the water column, particularly in coastal areas with significant seaweed populations, often possess agar-degrading capabilities.[1] Genera such as Vibrio, Alteromonas, and Pseudoalteromonas are commonly isolated from seawater.[1][3]

-

Marine Sediments: The seabed, rich in decaying organic matter including seaweed detritus, serves as a reservoir for a diverse range of agarase-producing bacteria and fungi. Vibrio, Bacillus, and Agarivorans are frequently identified from marine sediments.

-

Marine Algae: The surfaces of red algae (Rhodophyceae) are colonized by epiphytic bacteria that can directly utilize the algal polysaccharides as a nutrient source. Genera like Microbulbifer and Shewanella have been isolated from marine macro-algae.

-

Marine Mollusks: The digestive tracts of marine mollusks that feed on seaweed are a specialized niche for agarolytic microorganisms. For instance, agarase activity has been detected in the gut of the turban shell Turbinidae batillus cornutus.

Terrestrial Environments

While less common than in marine environments, soil is another notable source of agarase-producing microorganisms. Soil bacteria with this capability are often found in agricultural or industrial soils where they may have adapted to degrade various complex polysaccharides. Genera such as Bacillus and Acinetobacter have been isolated from soil samples. One study successfully isolated an agar-degrading Flavobacterium sp. from agricultural soil.

Gut Microbiota

The human gut microbiome, particularly in populations with a history of seaweed consumption, has been identified as a source of agar-degrading bacteria. This adaptation is a fascinating example of horizontal gene transfer, where gut bacteria acquire the necessary enzymatic machinery from marine microbes.

-

Bacteroides plebeius , isolated from the gut of Japanese individuals, is a well-characterized example. This bacterium possesses a polysaccharide utilization locus (PUL) that includes genes for β-agarases, enabling it to break down agarose into neoagarooligosaccharides.

-

Other gut bacteria, such as Bacteroides uniformis , have also shown the ability to grow on agarose. The degradation of agar in the gut is a cooperative process, with different bacteria potentially working in concert to break down the complex polysaccharide into fermentable sugars.

Quantitative Data on Agarase Production

The following tables summarize the quantitative data on agarase production from various microbial sources, detailing the producing strain, source of isolation, and the optimal conditions for enzyme activity.

Table 1: Agarase Production by Marine Bacteria

| Microorganism | Source | Optimal pH | Optimal Temperature (°C) | Optimal NaCl (%) | Enzyme Activity (U/mL) | Reference |

| Vibrio sp. E6 | Marine Sediment | 8 | 25 | - | 29.7 | |

| Pseudoalteromonas sp. MHS | Marine Alga (Ulva lactuca) | - | 40 | - | 0.29 | |

| Bacillus subtilis D8 | Seawater | 8 | 40 | 3 | - | |

| Shewanella algae Sg8 | Marine Alga (Sargassum sp.) | 7 | 25 | - | 4.29 (µg/mL) | |

| Microbulbifer elongatus A13 | Marine Alga (Kappaphycus sp.) | 7 | 37 | - | 2.6 (µg/mL) | |

| Agarivorans albus YKW-34 | Turban shell gut | 7.81 | 25 | - | 0.87 |

Table 2: Agarase Production by Soil Bacteria

| Microorganism | Source | Optimal pH | Optimal Temperature (°C) | Agar Concentration (%) | Relative Activity (OD) | Reference |

| Microbacterium sp. SELA 4 | Agricultural Soil | 5 | 37 | 1.5 | 0.92 | |

| Isolate CGIPL 1 | Industrial Soil | 9 | - | - | - | |

| Flavobacterium sp. AT2 | Agricultural Soil | 7.0 | 60 | - | 22.79 U/mL |

Table 3: Agarase Characteristics from Human Gut Bacteria

| Microorganism | Enzyme | Optimal pH | Optimal Temperature (°C) | Key Products | Reference |

| Bacteroides plebeius | BpGH16A (β-agarase) | 7.0 | 40 | Neoagarotetraose, Neoagarobiose | |

| Bacteroides plebeius | β-Agarase 118A | 6.0 | 40 | - | |

| Bacteroides plebeius | β-Agarase 16A | 7.0 | 20 | - |

Experimental Protocols

This section provides detailed methodologies for the isolation, screening, and characterization of agarase-producing microorganisms.

Isolation of Agarolytic Microorganisms

Objective: To isolate microorganisms capable of degrading agar from environmental samples.

Materials:

-

Environmental sample (e.g., seawater, marine sediment, soil).

-

Sterile enrichment medium (e.g., Nitrate Mineral Salts (NMS) medium with 0.5% (w/v) agar as the sole carbon source).

-

Sterile isolation medium (e.g., NMS agar plates).

-

Sterile saline solution (0.85% NaCl).

-

Incubator.

-

Shaker.

Procedure:

-

Enrichment:

-

Inoculate a small amount of the environmental sample (e.g., 1 g of soil or 1 mL of seawater) into a flask containing the sterile enrichment medium.

-

Incubate the flask at an appropriate temperature (e.g., 28°C) with shaking (e.g., 150 rpm) for several days (e.g., 7 days) to allow for the proliferation of agar-degrading microorganisms.

-

-

Isolation:

-

After the enrichment period, perform serial dilutions of the culture broth using sterile saline solution.

-

Spread-plate the dilutions onto the isolation medium (NMS agar plates).

-

Incubate the plates at the same temperature until colonies appear.

-

-

Selection:

-

Observe the plates for colonies that form pits or depressions in the agar, which is a primary indication of agarolytic activity.

-

Select these colonies for further screening.

-

Screening for Agarase Production

Objective: To identify and confirm the agarase-producing capabilities of the isolated microorganisms.

Materials:

-

Pure cultures of isolated microorganisms.

-

Agar plates (e.g., Mineral Salt Agar).

-

Lugol's iodine solution (1g I₂, 2g KI in 100 ml distilled H₂O).

Procedure:

-

Plate Assay:

-

Streak the isolated pure cultures onto the agar plates.

-

Incubate the plates until sufficient growth is observed.

-

Flood the plates with Lugol's iodine solution.

-

A clear halo or zone of hydrolysis around a colony against a dark brown background indicates agarase activity.

-

-

Agarolytic Index (AI):

-

The AI can be calculated as the ratio of the diameter of the clear zone to the diameter of the colony. A larger AI suggests higher agarase activity.

-

Quantitative Assay for Agarase Activity (DNSA Method)

Objective: To quantify the amount of reducing sugars released by the enzymatic hydrolysis of agar.

Materials:

-

Crude enzyme extract (supernatant from a liquid culture of the microorganism).

-

1% (w/v) agarose solution in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

3,5-Dinitrosalicylic acid (DNSA) reagent.

-

D-galactose or glucose standards.

-

Spectrophotometer.

-

Water bath.

Procedure:

-

Enzyme Reaction:

-

Mix a known volume of the crude enzyme extract with the agarose solution.

-

Incubate the reaction mixture at the optimal temperature and for a specific time (e.g., 30 minutes).

-

-

Color Development:

-

Stop the reaction by adding the DNSA reagent.

-

Heat the mixture in a boiling water bath for 5-10 minutes. A color change from yellow to reddish-brown indicates the presence of reducing sugars.

-

-

Measurement:

-

After cooling, measure the absorbance of the solution at 540 nm using a spectrophotometer.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of D-galactose or glucose.

-

Determine the amount of reducing sugar released in the enzyme reaction by comparing the absorbance to the standard curve.

-

One unit (U) of agarase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.

-

Visualizing Experimental Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the study of agarase-producing microorganisms.

Caption: Workflow for the isolation, screening, and characterization of agarase-producing microorganisms.

Caption: Simplified pathway of agar degradation by the human gut bacterium Bacteroides plebeius.

Conclusion

The exploration of natural environments remains a cornerstone for the discovery of novel enzymes with significant industrial and therapeutic potential. Marine ecosystems, in particular, represent a vast and largely untapped resource for identifying new and robust agarases. Furthermore, the adaptation of the human gut microbiota to a seaweed-rich diet highlights the dynamic interplay between diet, microbial evolution, and human health, opening new avenues for research into prebiotics and personalized nutrition. The methodologies and data presented in this guide provide a solid foundation for researchers to isolate and characterize novel agarase-producing microorganisms, paving the way for the development of innovative biotechnological applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Multi-Method Combined Screening of Agarase-Secreting Fungi from Sea Cucumber and Preliminary Analyses on Their Agarases and Agar-Oligosaccharide Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agarase: Review of Major Sources, Categories, Purification Method, Enzyme Characteristics and Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Glycoside Hydrolase Family Classification of Agarases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarases, enzymes that catalyze the hydrolysis of agar, are gaining prominence in various industrial and biomedical fields. Their ability to depolymerize the complex polysaccharide structure of agar into bioactive oligosaccharides makes them valuable tools in the production of functional foods, cosmetics, and potential therapeutic agents. Agarose, the primary component of agar, is a linear polymer composed of repeating units of D-galactose and 3,6-anhydro-L-galactose linked by alternating β-1,4 and α-1,3 glycosidic bonds.[1][2] The classification of agarases is primarily based on their mode of action on these glycosidic linkages, which in turn correlates with their structural classification into different Glycoside Hydrolase (GH) families in the Carbohydrate-Active enZymes (CAZy) database. This guide provides an in-depth overview of the GH family classification of agarases, their biochemical properties, detailed experimental protocols for their characterization, and visualizations of relevant pathways and workflows.

Classification of Agarases into Glycoside Hydrolase Families

Agarases are broadly divided into two major categories based on the type of glycosidic bond they cleave: α-agarases and β-agarases.[1][3][4]

-

α-Agarases (EC 3.2.1.158): These enzymes hydrolyze the α-1,3 glycosidic linkages in agarose, producing agarooligosaccharides (AOS) with 3,6-anhydro-L-galactose at the reducing end. α-agarases are classified into the GH96 family.

-

β-Agarases (EC 3.2.1.81): These enzymes cleave the β-1,4 glycosidic linkages, yielding neoagarooligosaccharides (NAOS) with D-galactose at the reducing end. β-agarases are more diverse and are classified into several GH families, primarily GH16, GH50, GH86, and GH118 .

The following diagram illustrates the hierarchical classification of agarases.

Biochemical Properties of Agarase GH Families

The biochemical characteristics of agarases, such as their optimal temperature and pH, specific activity, and kinetic parameters, vary significantly among the different GH families. These properties are crucial for their industrial applicability.

Quantitative Data Summary

The following tables summarize the key biochemical properties of characterized agarases from different GH families.

Table 1: Biochemical Properties of β-Agarases (GH16, GH50, GH86, GH118)

| GH Family | Enzyme (Source Organism) | Optimal Temp. (°C) | Optimal pH | Specific Activity (U/mg) | Km (mg/mL) | Vmax (U/mg) | Main Products |

| GH16 | AgaH92 (Pseudoalteromonas sp. H9) | 45 | 6.0 | - | - | - | NA4, NA6 |

| Gaa16B (Gilvimarinus agarilyticus JEA5) | 50 | 7.0 | - | - | - | Neoagarotriose | |

| PdAgaC (Persicobacter sp. CCB-QB2) | - | - | - | - | 2900 | NA2 | |

| GH50 | GH50A (Cellvibrio sp. KY-GH-1) | 35 | 7.5 | - | 26.5 | 16.9 | NA2 |

| AgaA50 (Microbulbifer elongatus PORT2) | 60 | 6.5 | - | - | - | NA2, NA4 | |

| AgaB50 (Microbulbifer elongatus PORT2) | 50 | 7.0 | 242 | - | - | NA2, NA4, NA6, NA8 | |

| Fsa1572 (Fervidibacter sacchari) | 80 | 6.5-10 | - | 12.6 mM (CM-curdlan) | 4.62 s⁻¹ (CM-curdlan) | Weak agarase activity | |

| GH86 | AgaJ5 (Gayadomonas joobiniege G7) | 30 | 4.5 | - | 8.9 | 188.6 | NA6 |

| Aga1904 (Metagenome) | 50 | 6.0 | - | 6.51 | 108.7 | NA2, NA4, NA6 | |

| GH118 | AgaJA2 (Agarivorans sp. JA-1) | 38 | 8.0 | - | - | - | Endo-acting |

| AgaXa (Catenovulum sp. X3) | 50 | 8.0 | - | - | - | Endo-acting |

NA2: Neoagarobiose, NA4: Neoagarotetraose, NA6: Neoagarohexaose, NA8: Neoagarooctaose. Data compiled from multiple sources.

Table 2: Biochemical Properties of α-Agarases (GH96)

| GH Family | Enzyme (Source Organism) | Optimal Temp. (°C) | Optimal pH | Specific Activity (U/mg) | Main Products |

| GH96 | AgaB (Vibrio sp.) | 40 | 8.0 | - | Agarotetraose, Agarohexaose |

| AgaWS5 (Catenovulum sediminis WS1-A) | 40 | 8.0 | - | Agarotetraose | |

| α-agarase (Alteromonas agarlyticus) | - | 7.2 | - | Agarotetraose |

Data compiled from multiple sources.

Substrate Specificity and Hydrolysis Products

The different GH families of agarases exhibit distinct patterns of substrate degradation, yielding oligosaccharides of varying lengths. This specificity is a key determinant of their application.

The hydrolysis products of the different agarase families can be visualized as follows:

Experimental Protocols

Agarase Activity Assay (DNS Method)

This protocol describes the determination of agarase activity by measuring the release of reducing sugars using the 3,5-dinitrosalicylic acid (DNS) method.

Materials:

-

DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 20 ml of 2 M NaOH in 80 ml of distilled water. Bring the final volume to 100 ml with distilled water. Store in a dark bottle.

-

Substrate solution: 0.2% (w/v) agarose in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.0).

-

Enzyme solution (appropriately diluted).

-

D-galactose standard solutions (0-1 mg/mL).

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture containing 0.95 mL of the pre-warmed (e.g., 45°C) substrate solution and 0.05 mL of the enzyme solution.

-

Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 0.5 mL of DNS reagent.

-

Boil the mixture for 5-15 minutes.

-

Cool the tubes to room temperature in an ice bath.

-

Add 5 mL of distilled water and mix well.

-

Measure the absorbance at 540 nm.

-

Prepare a standard curve using D-galactose solutions of known concentrations.

-

Calculate the amount of reducing sugar released by the enzyme from the standard curve.

Definition of Enzyme Activity: One unit (U) of agarase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar (as D-galactose equivalents) per minute under the specified assay conditions.

Analysis of Hydrolysis Products by Thin-Layer Chromatography (TLC)

TLC is a common method to qualitatively analyze the products of agarose hydrolysis.

Materials:

-

Silica gel TLC plates.

-

Developing solvent system (e.g., n-butanol:acetic acid:water, 2:1:1 v/v/v).

-

Enzyme reaction mixture at different time points.

-

Standard solutions of neoagarooligosaccharides (NA2, NA4, NA6, etc.).

-

Visualization reagent (e.g., 10% sulfuric acid in ethanol).

-

Heating plate or oven.

Procedure:

-

Incubate the agarase with agarose solution under optimal conditions. Take aliquots at different time intervals (e.g., 0, 15, 30, 60, 120 minutes) and stop the reaction by boiling.

-

Spot a small volume (1-2 µL) of the reaction aliquots and standard solutions onto the TLC plate.

-

Develop the TLC plate in a chamber saturated with the developing solvent.

-

After the solvent front reaches near the top of the plate, remove the plate and air dry.

-

Spray the plate with the visualization reagent.

-

Heat the plate at 110°C for 5-10 minutes to visualize the spots.

-

Compare the Rf values of the product spots with those of the standards to identify the hydrolysis products.

Recombinant Agarase Expression and Purification Workflow

The following diagram outlines a typical workflow for the production and purification of a recombinant agarase.

Biological Activities and Signaling Pathways of Agarase Products

Agarooligosaccharides and neoagarooligosaccharides have been reported to possess a range of biological activities, including prebiotic, antioxidant, anti-inflammatory, and anti-tumor effects. For instance, agaropentaose has been shown to protect neuronal cells from damage by modulating the NF-κB and p38 MAPK signaling pathways.

The following diagram depicts a simplified representation of this signaling pathway modulation.

Conclusion

The classification of agarases into different Glycoside Hydrolase families provides a systematic framework for understanding their structure-function relationships. This technical guide has summarized the key characteristics of agarases belonging to the GH16, GH50, GH86, GH96, and GH118 families, providing valuable data for researchers and professionals in drug development and biotechnology. The detailed experimental protocols and workflow diagrams offer practical guidance for the characterization and production of these enzymes. Further research into the diverse functionalities of agarases and their hydrolysis products will undoubtedly unlock new applications in various scientific and industrial domains.

References

- 1. Agarase: Review of Major Sources, Categories, Purification Method, Enzyme Characteristics and Applications [mdpi.com]

- 2. Agarase: Review of Major Sources, Categories, Purification Method, Enzyme Characteristics and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 4. researchgate.net [researchgate.net]

The Pivotal Role of Agarase in Marine Microbial Ecosystems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intricate web of marine microbial ecosystems harbors a vast reservoir of enzymatic machinery crucial for biogeochemical cycles and with immense potential for biotechnological and pharmaceutical applications. Among these, agarase, an enzyme responsible for the degradation of agar, stands out for its significant ecological role and its utility in various industrial sectors. This technical guide provides an in-depth exploration of agarase, detailing its function in marine environments, the biochemical characteristics of different agarases, comprehensive experimental protocols, and its burgeoning applications in drug development and beyond.

Introduction: The Ecological Significance of Agar-Degrading Microbes

Agar, a complex polysaccharide found in the cell walls of red algae (Rhodophyta), is a significant source of carbon in marine environments[1]. Marine microorganisms capable of degrading agar, known as agarolytic bacteria, play a crucial role in the marine carbon cycle by breaking down this abundant biopolymer[2][3]. These bacteria are widespread in various marine habitats, including seawater, marine sediments, and in association with red algae[1][4]. The enzymatic breakdown of agar not only releases nutrients for the bacteria themselves but also contributes to the remineralization of organic matter, making it available to other organisms in the marine food web. Genera of marine bacteria well-known for their agarolytic activity include Pseudoalteromonas, Vibrio, Bacillus, Acinetobacter, Alteromonas, Microbulbifer, and Agarivorans.

Biochemical and Molecular Characteristics of Marine Agarases

Agarases are glycoside hydrolases that catalyze the hydrolysis of agar into oligosaccharides. They are broadly classified into two main types based on their mode of action:

-

α-agarases (EC 3.2.1.158): These enzymes cleave the α-1,3 glycosidic linkages in agarose, the main component of agar, to produce agarooligosaccharides (AOS) with a 3,6-anhydro-L-galactose residue at the reducing end.

-

β-agarases (EC 3.2.1.81): These enzymes hydrolyze the β-1,4 glycosidic bonds in agarose, yielding neoagarooligosaccharides (NAOS) with a D-galactose residue at the reducing end.

The majority of characterized agarases are β-agarases and are further classified into different glycoside hydrolase (GH) families, including GH16, GH50, GH86, and GH118, based on their amino acid sequences.

Quantitative Data on Characterized Marine Agarases

The biochemical properties of agarases vary significantly among different microbial sources. Key parameters such as molecular weight, optimal pH and temperature, and kinetic constants dictate their potential industrial applicability. The following tables summarize these properties for several characterized marine agarases.

Table 1: Molecular Weight and Optimal Conditions of Selected Marine Agarases

| Bacterial Source | Agarase Type | Molecular Weight (kDa) | Optimal pH | Optimal Temperature (°C) | Reference |

| Pseudoalteromonas sp. MHS | β-Agarase | 15-25 | - | 40 | |

| Acinetobacter sp. PS12B | β-Agarase | 24 | 8.0 | 40 | |

| Bacillus subtilis (Isolate D8) | β-Agarase | - | 8.0 | 40 | |

| Bacillus megaterium | β-Agarase | 12-15 | 6.6 | 40 | |

| Vibrio sp. JT0107 | β-Agarase | 107 | ~8.0 | 30 | |

| Gilvimarinus agarilyticus JEA5 | β-Agarase | - | 6.0-7.0 | 55 | |

| Shewanella sp. WPAGA9 | β-Agarase | - | 7.0 | 35 | |

| Streptomyces sampsonii | β-Agarase | - | 9.0 | 80 | |

| Cellulophaga algicola DSM 14237 | β-Agarase | - | 7.0 | 40 |

Table 2: Kinetic Parameters of Selected Marine Agarases

| Bacterial Source | Substrate | Km (mg/mL) | Vmax (U/mg or µmol/min/mg) | Reference |

| Acinetobacter sp. PS12B | Agar | 4.69 | 0.5 µmol/min | |

| Bacillus megaterium | LMP Agarose | 4.0 | 2.75 µmol/min/mg | |

| Gilvimarinus agarilyticus JEA5 | Agarose | 6.4 | 953 U/mg | |

| Shewanella sp. WPAGA9 | Agarose | 15.7 | 23.4 U/mg | |

| Cellulophaga algicola DSM 14237 | Agarose | 1.19 | 36.21 U/mg | |

| Catenovulum maritimus Q1T (rAgaQ1) | Agarose | 2.8 | 78.1 U/mg |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of agarase.

Isolation and Screening of Agarolytic Bacteria

Objective: To isolate and identify bacteria capable of producing extracellular agarase from marine samples.

Materials:

-

Marine samples (seawater, sediment, or seaweed surfaces)

-

Sterile seawater or saline solution (e.g., 0.85% NaCl)

-

Zobell Marine Agar 2216 or a custom artificial seawater medium containing agar as the sole carbon source.

-

Lugol's iodine solution

Procedure:

-

Sample Collection and Preparation: Collect marine samples aseptically. For solid samples, suspend a small amount in sterile seawater and vortex thoroughly.

-

Enrichment Culture: Inoculate a small aliquot of the sample or its suspension into a liquid medium containing agar as the primary carbon source. Incubate at a suitable temperature (e.g., 25-30°C) with shaking for 48-72 hours to enrich for agar-degrading microorganisms.

-

Isolation: Serially dilute the enrichment culture and spread-plate onto agar plates containing agar as the sole carbon source. Incubate the plates until colonies are visible.

-

Screening:

-

Observe the plates for colonies that form pits or clearing zones around them, which is a primary indication of agarolytic activity.

-

Alternatively, flood the plates with Lugol's iodine solution. A clear halo around a colony against a dark background indicates agar hydrolysis.

-

-

Purification: Streak the positive colonies onto fresh agar plates to obtain pure isolates.

-

Identification: Identify the most promising isolates based on morphological, biochemical, and 16S rDNA sequencing methods.

Agarase Production and Purification

Objective: To produce and purify extracellular agarase from a selected bacterial strain.

Materials:

-

Pure culture of an agarolytic bacterium

-

Liquid production medium (e.g., Zobell Marine Broth with 0.2-0.4% agar)

-

Centrifuge

-

Ammonium sulfate

-

Dialysis tubing

-

Chromatography system (e.g., DEAE-cellulose or Sepharose column)

-

Tris-HCl buffer

Procedure:

-

Fermentation: Inoculate the selected bacterial strain into the production medium and incubate with shaking for an optimized period (e.g., 48 hours) and temperature.

-

Harvesting Crude Enzyme: Centrifuge the culture broth at high speed (e.g., 8,000 x g for 15 min) to pellet the cells. The cell-free supernatant contains the crude extracellular agarase.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a specific saturation level (e.g., 40-60% or 80%) while stirring at 4°C. Allow the precipitate to form overnight.

-

Collection and Dialysis: Centrifuge to collect the precipitated protein. Resuspend the pellet in a minimal volume of buffer (e.g., 20 mM Tris-HCl, pH 8.0) and dialyze extensively against the same buffer to remove excess salt.

-

Chromatography:

-

Load the dialyzed sample onto an ion-exchange chromatography column (e.g., DEAE-cellulose).

-

Elute the bound proteins with a linear gradient of NaCl in the buffer.

-

Collect fractions and assay each for agarase activity.

-

For further purification, pool the active fractions and apply them to a gel filtration chromatography column (e.g., Sepharose CL-4B).

-

Quantitative Agarase Activity Assay (DNS Method)

Objective: To quantify the amount of reducing sugars released by the enzymatic hydrolysis of agar.

Materials:

-

Enzyme solution (crude or purified)

-

Substrate solution (e.g., 0.25% Low Melting Point agarose in buffer)

-

3,5-Dinitrosalicylic acid (DNS) reagent

-

D-galactose standard solutions

-

Spectrophotometer

Procedure:

-

Enzyme Reaction: Mix a defined volume of the enzyme solution with the substrate solution (e.g., 1.0 mL enzyme + 2.0 mL substrate). Incubate at the optimal temperature and pH for a specific time (e.g., 30 minutes at 40°C). A boiled enzyme control should be run in parallel.

-

Stopping the Reaction: Stop the reaction by adding the DNS reagent (e.g., 1.5 mL) and heating the mixture in a boiling water bath for 5-10 minutes.

-

Color Development and Measurement: Cool the tubes to room temperature. Measure the absorbance at 540 nm.

-

Quantification: Determine the concentration of reducing sugars released by comparing the absorbance to a standard curve prepared with known concentrations of D-galactose.

-

Definition of Unit Activity: One unit (U) of agarase activity is typically defined as the amount of enzyme that liberates 1 µmol of D-galactose per minute under the specified assay conditions.

Visualizing Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate fundamental workflows and pathways related to agarase research.

Caption: Experimental workflow for agarase research.

Caption: Agar metabolism by α- and β-agarases.

Caption: Applications of agarase and its products.

Applications in Drug Development and Biotechnology

The products of agar hydrolysis, particularly agarooligosaccharides and neoagarooligosaccharides, exhibit a wide range of biological activities, making them attractive for pharmaceutical and biotechnological applications.

-

Bioactive Oligosaccharides: Agar-derived oligosaccharides have been shown to possess antioxidant, anti-inflammatory, anti-obesity, and prebiotic properties. These functional properties make them valuable ingredients for nutraceuticals and functional foods. For instance, the enzymatic hydrolysate of seaweed has been shown to exhibit strong antioxidant activity in vitro.

-

Drug Delivery: The unique gelling properties of agar and its derivatives are being explored for the development of drug delivery systems. Agarose-based materials can be used to create biocompatible hydrogels and films for controlled and sustained release of therapeutic agents.

-

Biotechnology Research Tools: Agarase is an indispensable tool in molecular biology for the recovery of DNA fragments from agarose gels after electrophoresis. It is also used to prepare protoplasts from red algae by degrading their cell walls, which is essential for genetic transformation and cell fusion studies.

-

Biofuel Production: As a sustainable marine biomass, agar from red algae can be enzymatically saccharified by agarases to produce fermentable sugars. These sugars can then be converted into biofuels, offering a potential alternative to fossil fuels.

Conclusion and Future Prospects

Agarases from marine microorganisms are not only key players in the marine carbon cycle but also represent a versatile class of enzymes with significant industrial potential. The ongoing discovery and characterization of novel agarases with unique properties, such as high thermostability or cold-adaptability, will continue to expand their applications. For researchers and professionals in drug development, the bioactive oligosaccharides produced by these enzymes offer a promising avenue for the development of new therapeutics and functional food ingredients. Further research into the regulation of agarase gene expression and the engineering of these enzymes for improved catalytic efficiency and stability will undoubtedly unlock their full potential in a bio-based economy.

References

The Discovery and Advancement of Agarase Enzymes: A Technical Guide for Researchers

An in-depth exploration of the history, classification, biochemical properties, and experimental methodologies of agarases for applications in research and drug development.

Introduction

Agarases are a class of hydrolytic enzymes that catalyze the degradation of agar, a complex polysaccharide derived from the cell walls of red algae.[1] The discovery of these enzymes has been pivotal in understanding the carbon cycle in marine environments and has unlocked numerous biotechnological applications, ranging from the production of bioactive oligosaccharides to tools for molecular biology. This technical guide provides a comprehensive overview of the discovery and history of agarase enzymes, their classification, biochemical characteristics, and detailed protocols for their study and application.

Discovery and Historical Milestones

The study of agar-degrading enzymes dates back to the early 20th century, with initial observations of microbial colonies capable of liquefying solid agar media. These agarolytic microorganisms were predominantly isolated from marine environments, where agar-producing algae are abundant.[1] A significant milestone in agarase research was the first description of the agarose-degrading system of Pseudomonas atlantica by Yaphe and colleagues in the mid-20th century.[2] This early work laid the foundation for the classification and characterization of these enzymes. Subsequent research has led to the discovery and characterization of a vast number of agarases from diverse microbial sources, primarily marine bacteria.[1] The advent of molecular biology techniques in the late 20th and early 21st centuries has further accelerated the discovery, cloning, and characterization of novel agarase genes, leading to a deeper understanding of their structure-function relationships and enabling their production on a larger scale for industrial and research purposes.[3]

Classification of Agarase Enzymes

Agarases are broadly classified into two major groups based on their mode of action on the glycosidic linkages within the agar polymer.

-

α-Agarases (EC 3.2.1.158): These enzymes cleave the α-1,3-glycosidic bonds in the agarose backbone, producing agarooligosaccharides with 3,6-anhydro-L-galactose at the reducing end.

-

β-Agarases (EC 3.2.1.81): This is the more abundant and well-studied group of agarases. They hydrolyze the β-1,4-glycosidic bonds of agarose, yielding neoagarooligosaccharides with D-galactose residues at the reducing end.

Further classification is based on amino acid sequence similarity, where agarases are grouped into different Glycoside Hydrolase (GH) families in the Carbohydrate-Active enZymes (CAZy) database. α-Agarases are typically found in family GH96, while β-agarases are more diverse and are found in families GH16, GH39, GH50, GH86, and GH118.

Biochemical Properties of Agarases

The biochemical properties of agarases vary significantly depending on their microbial source and classification. These properties, including optimal temperature, pH, and specific activity, are crucial for their potential applications. A summary of the biochemical properties of several characterized agarases is presented below.

Table 1: Biochemical Properties of Characterized α-Agarases

| Enzyme Name | Source Organism | Glycoside Hydrolase Family | Optimal pH | Optimal Temperature (°C) | Specific Activity (U/mg) | Reference |

| AgaA | Alteromonas agarlyticus | GH96 | 7.2 | 40 | Not Reported | |

| AgaB | Thalassomonas sp. | GH96 | 8.0 | 40 | Not Reported | |

| AgaD | Zobellia galactanivorans | GH96 | Not Reported | Not Reported | Not Reported |

Table 2: Biochemical Properties of Characterized β-Agarases

| Enzyme Name | Source Organism | Glycoside Hydrolase Family | Optimal pH | Optimal Temperature (°C) | Specific Activity (U/mg) | Reference |

| CaAga1 | Cellulophaga algicola | GH16 | 7.0 | 40 | 36.21 | |

| YM01-1 | Catenovulum agarivorans | GH16 | 7.0 | 50 | Not Reported | |

| Aga2 | Cellulophaga omnivescoria | GH16 | 8.0 | 45 | Not Reported | |

| GH50A | Cellvibrio sp. KY-GH-1 | GH50 | 7.5 | 35 | 16.9 | |

| AgaA_CN41 | Vibrio sp. CN41 | GH50 | Not Reported | Not Reported | Not Reported | |

| β-Agarase II | Pseudomonas atlantica | GH86 | Not Reported | Not Reported | Not Reported | |

| AgaJ5 | Gayadomonas joobiniege | GH86 | Not Reported | Not Reported | Not Reported |

Experimental Protocols

The study of agarases involves a series of experimental procedures, from the isolation of agarolytic microorganisms to the characterization of the purified enzymes. This section provides detailed methodologies for key experiments.

Agarase Activity Assay (DNS Method)

The 3,5-dinitrosalicylic acid (DNS) method is a widely used quantitative assay to determine the amount of reducing sugars released by the enzymatic hydrolysis of agar.

Materials:

-

0.5% (w/v) low melting point agarose in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0)

-

Enzyme solution (crude or purified)

-

DNS reagent (1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, 20 mL of 2 M NaOH, made up to 100 mL with distilled water)

-

D-galactose standard solutions (for standard curve)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 0.5 mL of the 0.5% agarose substrate and 0.5 mL of the enzyme solution.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C) for a defined period (e.g., 30 minutes).

-

Stop the enzymatic reaction by adding 1.0 mL of the DNS reagent.

-

Boil the mixture for 5-10 minutes in a water bath until a color change is observed.

-

Cool the tubes to room temperature and add 8.5 mL of distilled water.

-

Measure the absorbance of the solution at 540 nm using a spectrophotometer.

-

Prepare a standard curve using D-galactose solutions of known concentrations.

-

Calculate the amount of reducing sugar released in the enzymatic reaction by comparing the absorbance to the standard curve. One unit of agarase activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar (as D-galactose) per minute under the assay conditions.

Enzyme Purification

A common workflow for purifying agarases from a crude enzyme extract involves ammonium sulfate precipitation followed by gel filtration chromatography.

This technique is used to concentrate the protein of interest from a crude extract by altering its solubility.

Materials:

-

Crude enzyme extract

-

Solid ammonium sulfate

-

Stir plate and stir bar

-

Centrifuge

-

Dialysis tubing

-

Appropriate buffer (e.g., 20 mM Tris-HCl, pH 8.0)

Procedure:

-

Measure the initial volume of the crude enzyme extract.

-

Slowly add solid ammonium sulfate to the extract while gently stirring on a stir plate at 4°C to achieve a desired saturation level (e.g., 40%). The amount of ammonium sulfate to be added can be calculated from standard tables.

-

Continue stirring for at least 30 minutes at 4°C to allow for protein precipitation.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 20-30 minutes at 4°C.

-

Carefully decant the supernatant. The pellet contains the precipitated proteins.

-

To achieve fractional precipitation, add more ammonium sulfate to the supernatant to reach a higher saturation level (e.g., 80%) and repeat the centrifugation step.

-

Resuspend the protein pellet(s) in a minimal volume of the desired buffer.

-

Dialyze the resuspended pellet against the same buffer overnight at 4°C to remove the excess ammonium sulfate.

This method separates proteins based on their size.

Materials:

-

Partially purified and dialyzed enzyme solution

-

Gel filtration column packed with an appropriate resin (e.g., Sephadex G-100)

-

Elution buffer (same as the dialysis buffer)

-

Fraction collector

-

Spectrophotometer (for protein detection at 280 nm)

Procedure:

-

Equilibrate the gel filtration column with at least two column volumes of the elution buffer.

-

Carefully load the concentrated enzyme sample onto the top of the column.

-

Start the elution with the buffer at a constant flow rate.

-

Collect fractions of a fixed volume using a fraction collector.

-

Monitor the protein content of each fraction by measuring the absorbance at 280 nm.

-

Assay the fractions for agarase activity using the DNS method to identify the fractions containing the purified enzyme.

-

Pool the active fractions for further analysis.

Molecular Cloning of an Agarase Gene

This protocol outlines the general steps for cloning an agarase gene from a bacterial source into an E. coli expression vector.

Materials:

-

Agarolytic bacterial strain

-

Genomic DNA isolation kit

-

PCR primers designed based on a known or homologous agarase gene sequence

-

Taq DNA polymerase and PCR reagents

-

Agarose gel electrophoresis equipment

-

DNA gel extraction kit

-

pET expression vector (or other suitable vector)

-

Restriction enzymes and T4 DNA ligase

-

Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)

-

LB agar plates with appropriate antibiotics

-

IPTG (for inducing gene expression)

Procedure:

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from the agarolytic bacterial strain using a commercial kit or standard protocols.

-

PCR Amplification: Amplify the agarase gene from the genomic DNA using PCR with the designed primers. The primers should incorporate restriction sites for cloning into the expression vector.

-

Gel Electrophoresis and Purification: Run the PCR product on an agarose gel to verify the size of the amplified fragment. Excise the correct DNA band and purify it using a gel extraction kit.

-

Restriction Digestion and Ligation: Digest both the purified PCR product and the expression vector with the chosen restriction enzymes. Ligate the digested gene insert into the linearized vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar containing the appropriate antibiotic for selection.

-

Screening and Plasmid Isolation: Screen the resulting colonies for the presence of the recombinant plasmid, for example, by colony PCR. Isolate the plasmid DNA from a positive clone.

-

Sequence Verification: Sequence the inserted gene to confirm its identity and that it is in the correct reading frame.

-

Expression: Transform the confirmed recombinant plasmid into an expression host strain like E. coli BL21(DE3). Grow the transformed cells and induce the expression of the agarase gene with IPTG.

-

Protein Purification and Characterization: Purify the recombinant agarase from the E. coli lysate and characterize its biochemical properties as described in the previous sections.

Mechanism of Action

The distinct mechanisms of α- and β-agarases result in the production of different types of oligosaccharides, which have diverse biological activities and applications.

Conclusion and Future Perspectives

The journey of agarase research, from the initial observation of agar-liquefying microbes to the detailed characterization and engineering of these enzymes, has been remarkable. Agarases are not only crucial for understanding marine ecosystems but also represent a valuable resource for various biotechnological and pharmaceutical applications. The production of bioactive agarooligosaccharides and neoagarooligosaccharides with anti-inflammatory, antioxidant, and prebiotic properties holds significant promise for the development of functional foods and novel therapeutics. Future research will likely focus on the discovery of novel agarases with enhanced stability and specific activity from extremophilic microorganisms, as well as the engineering of existing enzymes to tailor their properties for specific industrial applications. The continued exploration of the vast microbial diversity of our planet is sure to uncover new and exciting members of the agarase enzyme family.

References

- 1. Agarase: Review of Major Sources, Categories, Purification Method, Enzyme Characteristics and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beta Agarase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 3. Recombinant β-agarases: insights into molecular, biochemical, and physiochemical characteristics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of Thermostable Agarases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical properties of thermostable agarases, enzymes with significant potential in various biotechnological and pharmaceutical applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of these robust biocatalysts.

Introduction to Thermostable Agarases

Agarases are a class of glycoside hydrolases that catalyze the hydrolysis of agarose, a major component of agar, into neoagaro-oligosaccharides (NAOS) or agaro-oligosaccharides (AOS). Thermostable agarases, sourced from thermophilic microorganisms, are of particular interest due to their ability to function at elevated temperatures. This property offers several advantages in industrial processes, including increased reaction rates, reduced risk of microbial contamination, and improved substrate solubility. These enzymes are broadly classified into α-agarases and β-agarases based on their mode of cleavage of the glycosidic bonds in agarose. The vast majority of currently discovered agarases are β-agarases.[1][2]

Quantitative Biochemical Properties

The functional characteristics of thermostable agarases are defined by several key biochemical parameters. A summary of these properties for various thermostable agarases is presented in the tables below, facilitating a comparative analysis of their catalytic efficiencies and stability profiles.

Optimal Temperature and pH, and Molecular Weight

The optimal temperature and pH represent the conditions under which an enzyme exhibits maximum activity. The molecular weight is a fundamental physical property of the protein.

| Enzyme Source Organism | Optimal Temperature (°C) | Optimal pH | Molecular Weight (kDa) | Reference |

| Bacillus sp. BI-3 | 70 | 6.4 | 58 | [3][4] |

| Thermoanaerobacter wiegelii B5 | 70 | 5.2 | 67 | [5] |

| Flammeovirga sp. OC4 | 50-55 | 6.5 | Not Specified | |

| Thalassospira profundimaris fst-13007 | 45 | 8.0 | 66.2 | |

| Gilvimarinus agarilyticus JEA5 | 55 | 6.0-7.0 | Not Specified | |

| Vibrio sp. S1 (AgaA33) | 45 | 7.0 | 33 | |

| Vibrio sp. S1 (AgaA29) | 45 | 7.0 | 29 |

Kinetic Parameters

The Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and catalytic constant (kcat) are critical parameters for understanding the catalytic efficiency of an enzyme.

| Enzyme Source Organism | Substrate | Km (mg/mL) | Vmax (U/mg) | kcat (s-1) | Reference |

| Cellvibrio sp. KY-GH-1 | Agarose | 26.5 | 16.9 | 25.2 | |

| Gilvimarinus agarilyticus JEA5 | Agarose | 6.4 | 953 | Not Specified | |

| Vibrio sp. S1 (AgaA33) | Agarose | 4.02 | 27 | Not Specified | |

| Vibrio sp. S1 (AgaA29) | Agarose | 3.26 | 200 | Not Specified |

Effects of Metal Ions and Reagents on Activity

The activity of thermostable agarases can be influenced by the presence of various metal ions and chemical reagents. This information is crucial for optimizing reaction conditions and for understanding the enzyme's catalytic mechanism.

| Enzyme Source Organism | Activating Ions/Reagents | Inhibiting Ions/Reagents | Reference |

| Bacillus sp. BI-3 | K+, Na+, Ca2+, Mg2+, Sr2+ | Ba2+, Zn2+, Cu2+, Mn2+, Co2+, Fe2+, EDTA | |

| Thermoanaerobacter wiegelii B5 | Mg2+, Co2+ | EDTA | |

| Gilvimarinus agarilyticus JEA5 | MnCl2 | Not Specified | |

| Vibrio sp. S1 (AgaA33 & AgaA29) | Mn2+ | EDTA |

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly employed in the characterization of thermostable agarases.

Agarase Activity Assay (DNS Method)

This method quantifies the amount of reducing sugars released from agarose by the agarase.

Materials:

-

1% (w/v) agarose solution in a suitable buffer (e.g., 50 mM phosphate buffer, pH adjusted to the expected optimum).

-

3,5-Dinitrosalicylic acid (DNS) reagent.

-

D-galactose standard solutions (for calibration curve).

-

Enzyme solution (appropriately diluted).

-

Water bath.

-

Spectrophotometer.

Procedure:

-

Prepare the 1% agarose solution by heating to dissolve the agarose completely and then cool it to the desired reaction temperature.

-

Add a specific volume of the enzyme solution to a tube containing the agarose substrate.

-

Incubate the reaction mixture at the optimal temperature of the enzyme for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding an equal volume of DNS reagent.

-

Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.

-

Cool the tubes to room temperature.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

Determine the concentration of reducing sugars released by comparing the absorbance to a standard curve prepared with D-galactose.

-

One unit of agarase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar (as D-galactose equivalents) per minute under the specified assay conditions.

Molecular Weight Determination (SDS-PAGE)

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to determine the molecular weight of the denatured agarase.

Materials:

-

Polyacrylamide gel (resolving and stacking gels of appropriate concentrations).

-

SDS-PAGE running buffer.

-

Protein sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).

-

Protein molecular weight standards.

-

Purified enzyme sample.

-

Coomassie Brilliant Blue staining solution.

-

Destaining solution.

-

Electrophoresis apparatus.

Procedure:

-

Mix the purified enzyme sample with the protein sample buffer and heat at 95-100°C for 5-10 minutes to denature the protein.

-

Load the denatured enzyme sample and the molecular weight standards into separate wells of the polyacrylamide gel.

-

Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

-

After electrophoresis, stain the gel with Coomassie Brilliant Blue solution to visualize the protein bands.

-

Destain the gel to remove the background stain until the protein bands are clearly visible.

-

Determine the relative mobility (Rf) of the enzyme and the molecular weight standards.

-

Plot a standard curve of the logarithm of the molecular weight of the standards versus their Rf values.

-

Estimate the molecular weight of the agarase by interpolating its Rf value on the standard curve.

Determination of Optimal Temperature and pH

Optimal Temperature:

-

Set up a series of agarase activity assays as described in section 3.1.

-

Incubate each reaction at a different temperature across a wide range (e.g., 30°C to 90°C).

-

Measure the enzyme activity for each temperature.

-

Plot the enzyme activity against the temperature to determine the optimal temperature at which the activity is highest.

Optimal pH:

-

Prepare a series of buffers with different pH values covering a broad range (e.g., pH 3 to 11).

-

Set up agarase activity assays in each buffer, keeping the temperature and other conditions constant.

-

Measure the enzyme activity at each pH.

-

Plot the enzyme activity against the pH to identify the optimal pH for the enzyme.

Enzyme Purification using Ion-Exchange Chromatography

This technique separates proteins based on their net charge.

Materials:

-

Ion-exchange chromatography column (e.g., DEAE-Sepharose or CM-Sepharose).

-

Equilibration buffer (low salt concentration).

-

Elution buffer (a gradient of increasing salt concentration).

-

Crude or partially purified enzyme sample.

-

Fraction collector.

-

UV spectrophotometer to monitor protein elution.

Procedure:

-

Equilibrate the ion-exchange column with the equilibration buffer.

-

Load the enzyme sample onto the column.

-

Wash the column with the equilibration buffer to remove unbound proteins.

-

Elute the bound proteins using a linear or step gradient of the elution buffer.

-

Collect fractions using a fraction collector.

-

Monitor the protein content of the fractions by measuring the absorbance at 280 nm.

-

Assay the collected fractions for agarase activity to identify the fractions containing the purified enzyme.

-

Pool the active fractions and perform further analysis, such as SDS-PAGE, to confirm purity.

Visualized Experimental Workflow

The following diagram illustrates a typical experimental workflow for the discovery and characterization of a novel thermostable agarase.

Caption: A generalized workflow for the characterization of a thermostable agarase.

References

- 1. azoai.com [azoai.com]

- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 3. researchgate.net [researchgate.net]

- 4. The cloning, expression and crystallisation of a thermostable arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new method to evaluate temperature vs. pH activity profiles for biotechnological relevant enzymes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Agarase Gene Cloning and Expression from Marine Bacteria

For Researchers, Scientists, and Drug Development Professionals

The marine environment is a vast reservoir of unique microorganisms that have evolved to thrive in diverse and often extreme conditions. These microbes represent a rich source of novel enzymes with significant potential for biotechnological and pharmaceutical applications. Among these, agarases—enzymes that hydrolyze agar—have garnered considerable interest due to their role in producing bioactive oligosaccharides. This technical guide provides an in-depth overview of the core principles and methodologies involved in the cloning and expression of agarase genes from marine bacteria.

Marine Bacterial Sources of Agarase

A wide array of marine bacteria have been identified as producers of agarases. These microorganisms are typically isolated from seawater, marine sediments, and the surfaces of marine algae. Genera that have been extensively studied for agarase production include, but are not limited to, Pseudoalteromonas, Vibrio, Bacillus, Shewanella, Pseudomonas, and Agarivorans.

Characteristics of Cloned Agarase Genes and Recombinant Proteins

The cloning of agarase genes has revealed a diversity in their genetic makeup and the biochemical properties of the encoded enzymes. The majority of characterized β-agarases belong to the glycoside hydrolase (GH) families 16, 50, and 86.[1][2]

Table 1: Summary of Cloned Agarase Genes from Marine Bacteria

| Gene Name | Source Organism | ORF Length (bp) | Encoded Protein Size (amino acids) | Predicted Molecular Weight (kDa) | Glycoside Hydrolase Family | Reference |

| agaA | Vibrio sp. strain JT0107 | 2,985 | 975 | 105.3 | - | [3] |

| agaA | Pseudoalteromonas sp. AG52 | 870 | 290 | 32 | GHF-16 | [4] |

| agrP | Pseudoalteromonas sp. AG4 | 870 | 290 | 33 | - | [5] |

| agaW1540 | Shewanella sp. WPAGA9 | - | - | ~50 | - | |

| pgaA | Pseudomonas sp. SK38 | 1,011 | 337 | 37.3 | - | |

| agaC | Vibrio sp. strain PO-303 | 1,437 | 478 | 50.9 | Novel GH family | |

| agaV | Vibrio sp. V134 | - | - | - | GH16 | |

| aga1904 | Antarctic macroalgae-associated bacteria | 1,923 | 640 | 72 | GH86 | |

| aga3420 | Vibrio natriegens WPAGA4 | - | - | - | GH50 | |

| agaB34 | Agarivorans albus YKW-34 | 1,362 | 453 | 49 | GH-16 | |

| Aga862 | Pseudoalteromonas sp. Q30F | 1,338 | 445 | 50.1 | GH16 |

Biochemical Properties of Recombinant Agarases

The heterologous expression of agarase genes, predominantly in Escherichia coli, has allowed for the detailed characterization of their enzymatic properties. These recombinant enzymes exhibit a range of optimal conditions and catalytic efficiencies, which are crucial for their potential industrial applications.

Table 2: Biochemical Characterization of Recombinant Agarases

| Recombinant Enzyme | Optimal Temperature (°C) | Optimal pH | Specific Activity (U/mg) | Km (mg/mL) | Vmax (U/mg) | Reference |

| rAgaA (Pseudoalteromonas sp. AG52) | 55 | 5.5 | 105.1 (agar), 79.5 (agarose) | - | - | |

| AgaP (Pseudoalteromonas sp. AG4) | 55 | 5.5 | 204.4 (agar), 207.5 (agarose) | - | - | |

| rAgaW1540 (Shewanella sp. WPAGA9) | 35 | 7.0 | - | 15.7 | 23.4 | |

| Recombinant pgaA (Pseudomonas sp. SK38) | 30 | 9.0 | - | - | - | |

| rAgaC (Vibrio sp. PO-303) | - | - | 329 | - | - | |

| Recombinant AgaV (Vibrio sp. V134) | 40 | 7.0 | - | - | - | |

| Recombinant Aga1904 | 50 | 6.0 | - | 6.51 | - | |

| rAga3420 (Vibrio natriegens WPAGA4) | 40 | 7.0 | - | 2.8 | 78.1 | |

| rGaa16Bc (Gilvimarinus agarilyticus JEA5) | 55 | 6.0-7.0 | - | 6.4 | 953 | |

| rAgaB34 (Agarivorans albus YKW-34) | 30 | 7.0 | 242 | - | - | |

| Aga862 (Pseudoalteromonas sp. Q30F) | 45 | 6.5 | 4.6 (purified) | 14.15 | 256.41 |

Experimental Protocols

The successful cloning and expression of agarase genes involve a series of well-defined experimental procedures. Below are detailed methodologies for the key steps in this process.

Screening and Isolation of Agarolytic Bacteria

-

Sample Collection : Collect marine samples (water, sediment, or seaweed) from diverse locations.

-

Enrichment Culture : Inoculate the samples into a basal salt solution medium containing agar as the sole carbon source. Incubate at an appropriate temperature (e.g., 25-30°C) with shaking.

-

Isolation : Streak the enriched cultures onto nutrient agar plates prepared with seawater.

-

Screening for Agarase Activity :

-

Plate Method : Inoculate isolated colonies onto agar plates. After incubation, flood the plates with Lugol's iodine solution (1g I₂, 2g KI in 100 ml distilled H₂O). A clear halo around a colony indicates agar hydrolysis.

-

Quantitative Assay : Grow potential producers in liquid culture. Centrifuge to obtain the supernatant, which serves as the crude extracellular enzyme source.

-

Agarase Activity Assay (DNS Method)

The 3,5-dinitrosalicylic acid (DNS) method is commonly used to quantify the amount of reducing sugars released from agar hydrolysis.

-

Reaction Mixture : Prepare a reaction mixture containing the enzyme solution (culture supernatant or purified enzyme) and a buffered substrate solution (e.g., 1% agar or agarose in phosphate buffer).

-

Incubation : Incubate the mixture at the optimal temperature and pH for a defined period (e.g., 30 minutes).

-

Color Development : Stop the reaction by adding DNS reagent and boiling for 5-15 minutes.

-

Measurement : Measure the absorbance at 540 nm or 575 nm.

-

Standard Curve : Use D-galactose to generate a standard curve for quantifying the amount of reducing sugar produced.

-

Unit Definition : One unit of agarase activity is typically defined as the amount of enzyme that liberates 1 µmol of D-galactose per minute under the specified assay conditions.

Gene Cloning and Vector Construction

References

- 1. Recombinant β-agarases: insights into molecular, biochemical, and physiochemical characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Characterization of a novel β-agarase from Antarctic macroalgae-associated bacteria metagenomic library and anti-inflammatory activity of the enzymatic hydrolysates [frontiersin.org]

- 3. Cloning and sequencing of agaA, a unique agarase 0107 gene from a marine bacterium, Vibrio sp. strain JT0107 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular cloning, characterization and enzymatic properties of a novel βeta-agarase from a marine isolate Psudoalteromonas SP. AG52 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: DNA Extraction from Agarose Gel using β-Agarase

Introduction

The recovery of DNA fragments from agarose gels is a fundamental technique in molecular biology, essential for applications such as cloning, sequencing, and probe generation.[1][2] While several methods exist, enzymatic digestion of the agarose matrix using β-agarase offers a gentle and efficient approach, particularly advantageous for the purification of large DNA fragments (>10 kb) that are susceptible to mechanical shearing with other methods.[3][4] β-Agarase is an enzyme that specifically hydrolyzes the polysaccharide backbone of molten agarose into soluble oligosaccharides, allowing the DNA to be recovered through subsequent precipitation.[4] This method is compatible with low melting point (LMP) agarose and yields high-purity DNA suitable for downstream enzymatic reactions.

Quantitative Data Summary

The efficiency of DNA recovery using β-agarase is dependent on several key parameters. The following table summarizes the critical quantitative data compiled from established protocols.

| Parameter | Recommended Value/Range | Notes | Source(s) |

| Agarose Type | Low Melting Point (LMP) Agarose (e.g., SeaPlaque®, NuSieve®) | Standard agarose is not a suitable substrate for β-agarase digestion. | |

| Agarose Concentration | 1% (up to 200 µl slice) | For higher agarose concentrations, the amount of enzyme should be increased proportionally. | |

| Enzyme Concentration | 1 unit of β-Agarase per 100-200 mg of 1% LMP agarose gel | If using a faster equilibration method, the enzyme amount may need to be doubled. | |

| Melting Temperature | 65-70°C | Ensure the gel slice is completely melted before adding the enzyme, as it will not digest solid agarose. | |

| Digestion Temperature | 42-45°C | After melting, the solution must be cooled to the optimal temperature for β-agarase activity. | |

| Digestion Time | 30-60 minutes | Incubation for one hour is common to ensure complete digestion of the agarose matrix. | |

| DNA Recovery Rate | Typically up to 90% | Yield can be affected by DNA size, concentration, and adherence to the protocol. | |